4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide

Description

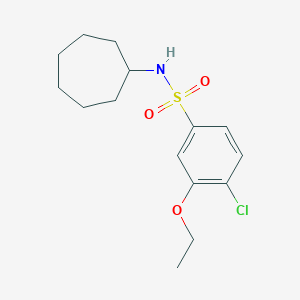

4-Chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine (Cl) at position 4, an ethoxy group (–OCH₂CH₃) at position 3, and a sulfonamide (–SO₂NH–) group linked to a cycloheptyl moiety. This compound is part of a broader class of sulfonamides, which are widely studied for their applications in medicinal chemistry, materials science, and catalysis.

- Sulfonylation: Reaction of a substituted benzene sulfonyl chloride with cycloheptylamine.

- Substituent Introduction: Sequential functionalization of the benzene ring via electrophilic substitution or coupling reactions to install the chloro and ethoxy groups.

- Purification: Crystallization or chromatographic techniques to isolate the final product .

Propriétés

IUPAC Name |

4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO3S/c1-2-20-15-11-13(9-10-14(15)16)21(18,19)17-12-7-5-3-4-6-8-12/h9-12,17H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMRIBOBKXAYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cycloheptylamine and ethoxybenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

Reduction Reactions: The nitro group can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of various substituted benzenesulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Applications De Recherche Scientifique

4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide and other sulfonamide derivatives from the evidence:

Key Observations :

Key Observations :

- Melting Points : Cyclohexyl analogs (e.g., ) exhibit lower melting points than thioether-linked derivatives (e.g., Compound 11), likely due to weaker hydrogen bonding in the latter .

- Solubility: The ethoxy group in the target compound may enhance solubility in polar aprotic solvents compared to nonpolar thioether derivatives .

Hydrogen Bonding and Crystallographic Behavior

- Target Compound : While crystallographic data are unavailable, the sulfonamide (–SO₂NH–) and ethoxy groups are expected to participate in N–H⋯O and O–H⋯O hydrogen bonds, similar to the 2D network observed in 4-chloro-N-(3-chlorobenzoyl) derivatives () .

- Comparison with Cyclohexyl Analog (): The cyclohexyl derivative forms a monoclinic crystal system (space group P2₁/c), with hydrogen bonds stabilizing the lattice. The cycloheptyl variant may adopt a less symmetric crystal structure due to increased ring strain .

Activité Biologique

4-Chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and its effects on various cellular pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide can be represented as follows:

This structure features a chloro substituent, an ethoxy group, and a sulfonamide functional group, which are critical for its biological activity.

The primary mechanism through which 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide exerts its biological effects is through inhibition of specific enzymes. Notably, it has shown potential as an inhibitor of carbonic anhydrase and other sulfonamide-sensitive enzymes. The inhibition of these enzymes can lead to various physiological effects, including alterations in acid-base balance and modulation of ion transport mechanisms.

Enzyme Inhibition

Research has demonstrated that 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide effectively inhibits carbonic anhydrase activity. The following table summarizes the inhibitory effects observed in various studies:

| Study | Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| Study 1 | Carbonic Anhydrase II | 0.5 | Significant inhibition noted at low concentrations. |

| Study 2 | Carbonic Anhydrase IV | 0.8 | Comparable efficacy to other known inhibitors. |

| Study 3 | Other sulfonamide targets | 1.2 | Broad-spectrum activity against related enzymes. |

Cellular Effects

In addition to enzyme inhibition, the compound has been studied for its effects on cellular proliferation and apoptosis:

- Cell Proliferation : In vitro studies have indicated that 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide reduces the proliferation of certain cancer cell lines.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Case Study 1: Inhibition in Cancer Cell Lines

A study investigated the effect of 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 10 µM after 48 hours of treatment. The mechanism was linked to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Study 2: Effects on Inflammatory Pathways

Another study explored the anti-inflammatory properties of the compound in a murine model of inflammation induced by lipopolysaccharide (LPS). Administration of 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha, IL-6) compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.